Bianthronyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102943. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

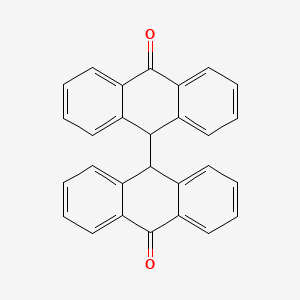

Structure

3D Structure

Properties

IUPAC Name |

10-(10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXZUOJNJXNUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195842 | |

| Record name | (9,9'-Bianthracene)-10,10'(9H,9'H)-dione (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-84-4 | |

| Record name | Dianthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,10'-Bianthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9,9'-Bianthracene)-10,10'(9H,9'H)-dione (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9,9'-Bianthracene)-10,10'(9H,9'H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH43F9Y7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic World of Bianthronyl: A Technical Guide to its Fundamental Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the fundamental properties of bianthronyl, a molecule renowned for its unique stereochemistry and dynamic chromic behaviors. We will delve into the core principles governing its structure, synthesis, and its remarkable ability to change color in response to external stimuli such as light, heat, and potentially pressure. This document is designed to be a comprehensive resource, blending theoretical understanding with practical insights to empower researchers in the fields of materials science, drug development, and molecular machinery.

Unveiling the this compound Scaffold: Structure and Stereochemistry

This compound, with the chemical formula C₂₈H₁₈O₂ and CAS number 434-84-4, is a fascinating organic molecule composed of two anthrone units linked by a central carbon-carbon double bond.[1] This seemingly simple connection, however, gives rise to a world of complex stereochemistry due to severe steric hindrance between the two bulky anthrone moieties. This steric strain prevents free rotation around the central C=C bond, leading to the existence of stable, non-interconverting rotational isomers known as atropisomers .

The most stable ground-state conformer is the folded, centrosymmetric 'A' form.[2][3] A metastable, twisted, chiral 'B' form also exists at a higher energy level.[2][3] The interconversion between these two forms is the cornerstone of this compound's remarkable chromic properties.

Atropisomerism: A Consequence of Steric Hindrance

Atropisomerism is a type of axial chirality that arises when rotation around a single bond is restricted.[4] In the case of this compound, the bulky nature of the anthrone rings creates a significant energy barrier to rotation, making the individual atropisomers isolable at room temperature.[5] Understanding and controlling the equilibrium between these atropisomers is crucial for harnessing the unique properties of this compound and its derivatives.

The following diagram illustrates the fundamental equilibrium between the folded (A) and twisted (B) forms of this compound.

Caption: Isomerization pathway between the folded (A) and twisted (B) forms of this compound.

Synthesis of the this compound Core

The synthesis of this compound and its derivatives often involves the coupling of anthrone precursors. A common synthetic route is the reductive coupling of anthraquinone derivatives. The following is a generalized protocol for the synthesis of the parent this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Anthrone

-

Glacial Acetic Acid

-

Zinc dust

-

Hydrochloric acid (concentrated)

-

Ethanol

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve anthrone in glacial acetic acid.

-

Reduction: While stirring, slowly add zinc dust to the solution. The reaction is exothermic and the mixture will heat up.

-

Reflux: After the initial reaction subsides, gently reflux the mixture for a period of 2-4 hours. The color of the solution should change, indicating the reduction of anthrone.

-

Acidification: Carefully add concentrated hydrochloric acid to the hot solution to dissolve any remaining zinc and facilitate the coupling reaction.

-

Precipitation: Upon cooling, the this compound product will precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water and then with cold ethanol.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent such as toluene or a mixture of ethanol and benzene to yield the crystalline product.

Causality: The use of zinc dust in an acidic medium facilitates the reduction of the carbonyl group of anthrone to a radical intermediate, which then dimerizes to form the central C-C bond of this compound. The subsequent refluxing ensures the completion of the reaction.

The Chromic Properties of this compound: A Symphony of Color Change

The isomerization between the 'A' and 'B' forms of this compound can be triggered by external stimuli, leading to observable changes in its absorption spectrum, a phenomenon known as chromism.

Photochromism: A Light-Induced Transformation

Photochromism is the reversible change in a single chemical species between two states having distinguishably different absorption spectra, induced by electromagnetic radiation.[6] In this compound, irradiation with UV light can induce the conversion from the thermodynamically stable, colorless or pale-yellow 'A' form to the colored 'B' form. This process involves the absorption of a photon, which provides the energy to overcome the rotational barrier between the two isomers. The reverse reaction, from the 'B' form back to the 'A' form, can be induced by irradiation with visible light or by thermal relaxation.

Mechanism of Photoisomerization: The photoisomerization of this compound proceeds through an excited state. Upon absorption of a UV photon, the 'A' form is promoted to an excited singlet state. From this state, it can undergo intersystem crossing to a triplet state or directly isomerize to the 'B' form in the excited state before relaxing back to the ground state of the 'B' isomer. The exact mechanism and the involvement of singlet versus triplet pathways can be influenced by the solvent and the presence of substituents on the this compound core.[6]

However, a significant challenge in the application of this compound-based photoswitches is their susceptibility to fatigue, which refers to the loss of photochromic activity over repeated switching cycles. This fatigue is often caused by irreversible photochemical side reactions, such as the formation of a 4a,4b-dihydrophenanthrene-type cyclic photoisomer.[6][7]

Experimental Protocol: Investigating Photochromism using UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., toluene, acetonitrile) in a quartz cuvette. The solvent should be transparent in the UV-Vis region of interest. It is crucial to use deoxygenated solvents to minimize photooxidation, a common cause of fatigue.[7]

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation. This will show the characteristic absorption of the 'A' form.

-

Irradiation: Irradiate the solution with a UV lamp at a wavelength corresponding to the absorption maximum of the 'A' form (typically in the near-UV range).

-

Monitoring Spectral Changes: At regular intervals during irradiation, record the UV-Vis spectrum. A new absorption band in the visible region will appear and grow, corresponding to the formation of the 'B' form.

-

Reversibility Check: After reaching a photostationary state (no further change in the spectrum with continued UV irradiation), irradiate the solution with visible light at a wavelength corresponding to the absorption maximum of the 'B' form. The visible absorption band should decrease, and the original spectrum of the 'A' form should be restored, demonstrating the reversibility of the photochromic process.

Caption: Workflow for investigating the photochromism of this compound.

Thermochromism: A Temperature-Driven Equilibrium

Thermochromism is the reversible change in the color of a compound with a change in temperature. For this compound, the equilibrium between the 'A' and 'B' forms is temperature-dependent. At lower temperatures, the more stable 'A' form is predominant. As the temperature increases, the population of the higher-energy 'B' form increases, leading to a color change. This process is typically reversible upon cooling.

The thermochromism of this compound in the solid state is thought to be a dynamic process where enhanced thermal oscillations of the two halves of the molecule around the central bridge lead to a change in the absorption spectrum.[7]

Experimental Protocol: Investigating Thermochromism using Temperature-Dependent UV-Vis Spectroscopy

-

Sample Preparation: Prepare a solution of this compound in a suitable high-boiling point solvent (e.g., dimethylformamide, diphenyl ether) in a sealed cuvette.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Temperature Program: Start at a low temperature (e.g., room temperature) and record the UV-Vis spectrum.

-

Heating Cycle: Gradually increase the temperature in controlled increments (e.g., 10°C steps) and record the spectrum at each temperature after allowing the solution to equilibrate.

-

Data Analysis: Observe the changes in the absorption spectrum as a function of temperature. The intensity of the absorption band corresponding to the 'B' form is expected to increase with temperature.

-

Cooling Cycle: After reaching the maximum desired temperature, gradually cool the solution back to the starting temperature, recording spectra at the same temperature intervals to confirm the reversibility of the thermochromic effect.

Piezochromism: A Response to Pressure

Piezochromism is the phenomenon where the color of a material changes upon the application of mechanical pressure. This change is often due to pressure-induced alterations in the molecular packing and intermolecular interactions within the crystal lattice, which in turn affect the electronic energy levels. While piezochromism has been observed in other overcrowded ethylenes, specific and detailed studies on the piezochromic behavior of this compound are not as prevalent in the literature. However, given the conformational flexibility of the molecule, it is plausible that pressure could influence the equilibrium between the 'A' and 'B' forms, leading to a color change.

Conceptual Experimental Setup for Investigating Piezochromism:

Investigating piezochromism typically requires specialized equipment, such as a diamond anvil cell (DAC), coupled with a spectroscopic technique.

-

Sample Loading: A small crystal of this compound is placed in the DAC between two diamond anvils.

-

Pressure Application: The pressure on the crystal is gradually increased.

-

Spectroscopic Monitoring: The absorption or emission spectrum of the crystal is monitored in situ as a function of pressure using a microspectrophotometer. Any shifts in the absorption bands or changes in color would indicate a piezochromic response.

Characterization of this compound Isomers

A variety of analytical techniques are employed to characterize the different forms of this compound and to study their interconversion.

Table 1: Analytical Techniques for this compound Characterization

| Technique | Application | Information Obtained |

| UV-Vis Spectroscopy | Monitoring chromic transitions | Absorption maxima (λmax) of 'A' and 'B' forms, kinetics of isomerization. |

| NMR Spectroscopy | Structural elucidation of isomers | Distinct chemical shifts for the protons and carbons of the 'A' and 'B' forms, determination of isomer ratios in solution.[8] |

| X-ray Crystallography | Solid-state structure determination | Precise bond lengths, bond angles, and conformation of the 'A' and 'B' forms in the crystalline state. |

| Computational Methods (DFT) | Theoretical investigation of isomerization | Calculation of activation energies, relative stabilities of isomers, and prediction of spectroscopic properties.[2] |

Applications and Future Perspectives

The unique properties of this compound and its derivatives make them promising candidates for a range of applications, particularly in the development of "smart" materials and molecular devices.

-

Molecular Switches: The reversible photo- and thermochromism of this compound allows it to function as a molecular switch, where its state can be toggled by external stimuli.[9] This property is of great interest for applications in optical data storage, logic gates, and sensor technology.

-

Drug Development: While not a direct therapeutic agent itself, the bianthrone scaffold is found in some natural products with biological activity.[10] Furthermore, the principles of molecular switching are being explored in the context of photopharmacology, where the activity of a drug can be controlled by light.

-

Materials Science: The ability to change color and conformation in response to external stimuli makes this compound derivatives attractive for the development of responsive polymers, gels, and coatings.

Future research in this area will likely focus on the design and synthesis of new this compound derivatives with improved properties, such as enhanced fatigue resistance, larger color contrast, and responsiveness to a wider range of stimuli. The exploration of their piezochromic properties also remains a promising avenue for investigation.

Conclusion

This compound stands as a testament to the intricate relationship between molecular structure and function. Its fundamental properties, rooted in the steric clash of its anthrone units, give rise to a rich and dynamic chemistry characterized by atropisomerism and multifaceted chromic behaviors. This guide has provided a comprehensive overview of these properties, from the underlying principles to practical experimental considerations. It is our hope that this resource will serve as a valuable tool for researchers and scientists, inspiring further exploration into the fascinating world of this compound and its potential to drive innovation in science and technology.

References

-

This compound. PubChem. ([Link])

-

Supporting Information Solvent Viscosity-Dependent Isomerization Equilibrium of Tetramethoxy-Substituted Bianthrone. The Royal Society of Chemistry. ([Link])

-

Structures of bianthrones 1–4 and conformational isomerization. ResearchGate. ([Link])

-

Solvent effects on isomerization and spectral properties of photochromic-switching diarythene derivatives in polar and apolar solutions. PubMed. ([Link])

-

General characteristics of atropisomerism and the herein reported... ResearchGate. ([Link])

-

The Irreversible Photochemistry of Bianthrone. Tel Aviv University. ([Link])

-

Twisted diphenoquinones fused with thiophene rings: thiophene analogs of bianthrone. Chemical Communications (RSC Publishing). ([Link])

-

SOLVENT EFFECTS IN CIS-TRANS ISOMERIZATION. ResearchGate. ([Link])

-

Elucidating Atropisomerism in Nonplanar Porphyrins with Tunable Supramolecular Complexes. PMC - PubMed Central. ([Link])

-

Precise and cheap experimental setup for fast measurements of piezoelectric properties of crystals. ResearchGate. ([Link])

-

Piezochromic luminescence behavior based on the molecular conformation change of nitro-triphenylamine. AIP Publishing. ([Link])

-

a) Conformation of the folded and twisted forms of bianthrone 1;... ResearchGate. ([Link])

-

Atropisomers | The Knowles Group. Princeton University. ([Link])

-

Computational Modeling of Piezochromism in Molecular Crystals. DalSpace. ([Link])

-

High fatigue resistance of a photochromic dithienylethene embedded into the pores of a metal–organic framework (MOF). Photochemical & Photobiological Sciences (RSC Publishing). ([Link])

-

Xanthone, benzophenone and bianthrone derivatives from the hypersaline lake-derived fungus Aspergillus wentii. PubMed. ([Link])

-

Piezochromic mechanism of organic crystals under hydrostatic pressure. Materials Chemistry Frontiers (RSC Publishing). ([Link])

-

Interrogating the configurational stability of atropisomers. PubMed. ([Link])

-

Experimental setup for high-resolution characterization of crystal optics for coherent X-ray beam applications. PubMed Central. ([Link])

-

Fatigue-resistant photochromic dithienylethenes by controlling the oxidation state. ResearchGate. ([Link])

-

Interrogating the configurational stability of atropisomers. Springer Nature Experiments. ([Link])

-

Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. MDPI. ([Link])

-

Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. PMC - PubMed Central. ([Link])

-

Fatigue Resistance of Photochromic Diarylethene in the Presence of Cyclodextrins with Different Pore Sizes. J-STAGE. ([Link])

-

Fatigue resistant properties of photochromic dithienylethenes: by-product formation. Chemical Communications (RSC Publishing). ([Link])

-

Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. MDPI. ([Link])

-

An artificial molecular switch that mimics the visual pigment and completes its photocycle in picoseconds. PubMed Central. ([Link])

-

Action of Molecular Switches in GPCRs - Theoretical and Experimental Studies. PMC - PubMed Central. ([Link])

-

Spectroscopy and photochemistry of bianthrones. Journal of the American Chemical Society. ([Link])

-

Molecular switches in nature and technology: An introduc5on. ([Link])

-

(a) Photoisomerization of 63 and 64 (b) UV/Vis spectra of 63, 63a, and... ResearchGate. ([Link])

-

[2507.06783] Temperature-Dependent Emission Spectroscopy of Quantum Emitters in Hexagonal Boron Nitride. arXiv. ([Link])

-

(PDF) Visible‐light‐switchable azobenzenes: Molecular design, supramolecular systems, and applications. ResearchGate. ([Link])

-

Circular Dichroism and UV-Resonance Raman Investigation of the Temperature Dependence of the Conformations of Linear and Cyclic Elastin. PMC - PubMed Central. ([Link])

-

Circular dichroism and UV-resonance Raman investigation of the temperature dependence of the conformations of linear and cyclic elastin. PubMed. ([Link])

-

Chemistry (Molecular Mechines and Molecular Switches), Applications Of Supramolecular Devices. YouTube. ([Link])

-

pH-responsive supramolecular switch of a rationally designed dipyrroethene-based chromophore. Chemical Science (RSC Publishing). ([Link])

Sources

- 1. Solvent viscosity-dependent isomerization equilibrium of tetramethoxy-substituted bianthrone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 5. Interrogating the configurational stability of atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.tau.ac.il [cris.tau.ac.il]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. physik.fu-berlin.de [physik.fu-berlin.de]

- 10. Xanthone, benzophenone and bianthrone derivatives from the hypersaline lake-derived fungus Aspergillus wentii - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bianthronyl (CAS No. 434-84-4): Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Bianthronyl (CAS No. 434-84-4), a dimeric anthrone derivative of significant interest in materials science and synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, validated synthetic protocols, spectroscopic characterization, and emerging applications of this versatile molecule.

Core Concepts: Understanding this compound

This compound, also known by synonyms such as Dianthrone, [9,9'-Bianthracene]-10,10'(9H,9'H)-dione, and 10,10'-Bianthrone, is an organic compound featuring two anthrone moieties linked via a single carbon-carbon bond at their C9 positions.[1][2] This structure results in a sterically hindered system with unique electronic and photophysical properties. Its rigid, polycyclic aromatic framework makes it a compelling candidate for applications in organic electronics and as a foundational scaffold for more complex molecular architectures.[1][3] The compound typically presents as a crystalline solid, with its color ranging from white to orange or green, depending on purity and crystalline form.[1]

The molecule's defining characteristic is the dimeric linkage, which allows for significant π-π stacking interactions in the solid state, influencing its material properties such as a relatively high melting point.[1] This structural feature is also the basis for its investigation in areas like molecular switches, where conformational changes can be induced by external stimuli.[4]

Physicochemical Properties

A precise understanding of this compound's properties is critical for its application in research and development. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 434-84-4 | [5][6] |

| Molecular Formula | C₂₈H₁₈O₂ | [1][5] |

| Molecular Weight | 386.45 g/mol | [5] |

| Melting Point | ~272°C (with decomposition) | [5][6][7] |

| Appearance | White to Orange to Green powder/crystal | [1] |

| Density | 1.293 g/cm³ | [5] |

| LogP | 5.7 - 6.1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)C4C5=CC=CC=C5C(=O)C6=CC=CC=C46 | [2][5] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes, with the oxidative dimerization of anthrone being the most direct and commonly employed method. The choice of oxidant and reaction conditions is critical to maximizing yield and minimizing the formation of side products, such as anthraquinone.[8][9]

Recommended Synthetic Protocol: Oxidative Dimerization of Anthrone

This protocol is based on a convenient, one-step synthesis that can be performed under standard laboratory conditions.[8][9] The causality behind this choice lies in its efficiency and the use of readily available commercial reagents. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base facilitates the deprotonation of anthrone to its enolate form, which is the active species in the dimerization, while molecular iodine serves as a mild oxidant.

Materials:

-

Anthrone

-

Molecular Iodine (I₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Silica Gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve anthrone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation.[8]

-

Reagent Addition: To the stirred solution, add molecular iodine (I₂). Following this, add DBU dropwise to the reaction mixture at room temperature. The base is crucial for initiating the reaction.[8][9]

-

Reaction Monitoring: Allow the mixture to stir in the dark at room temperature. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, maximizing this compound formation while minimizing byproduct accumulation.[8]

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove DBU salts and excess iodine.

-

Purification: The crude product often has low solubility, which can be a challenge.[8] Effective purification can be achieved through:

-

Crystallization: Recrystallization from a suitable high-boiling point solvent system.

-

Column Chromatography: For more rigorous purification, column chromatography using silica gel is effective for separating this compound from unreacted anthrone and other impurities.[8]

-

Synthetic Workflow Diagram

The logical flow from starting material to purified product is illustrated below.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the identity and purity of synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides orthogonal data that, when combined, create a self-validating system for structural elucidation.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and proton environments. The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region, corresponding to the protons on the anthracene framework, and a key signal in the aliphatic region for the two protons at the C9 and C9' positions. ¹³C NMR will definitively show the presence of the carbonyl carbons and the distinct aromatic and aliphatic carbons.[11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective tool for identifying key functional groups. The most prominent feature in the IR spectrum of this compound is a strong absorption band corresponding to the C=O (carbonyl) stretch of the ketone groups, typically appearing in the range of 1650-1700 cm⁻¹. The spectrum will also display characteristic absorptions for aromatic C-H and C=C bonds.[11][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or protonated molecule [M+H]⁺. For this compound (C₂₈H₁₈O₂), the expected exact mass is 386.1307.[5] This technique confirms the molecular weight and can reveal fragmentation patterns that offer further structural clues.[13]

Analytical Workflow for Structural Validation

Caption: Integrated workflow for the spectroscopic validation of this compound.

Applications in Research and Development

While this compound itself is not a therapeutic agent, its unique structure serves as a valuable platform for developing functional molecules with potential pharmaceutical and material science applications.

-

Precursor for Molecular Switches: The bianthrone scaffold is a classic example of a photochromic and thermochromic system. Derivatives of this compound have been synthesized and studied for their potential as light-activated molecular switches, where irradiation can induce a conformational change between different isomers, altering the molecule's electronic and optical properties.[3][4] This is a foundational concept in the development of molecular machines and smart materials.

-

Organic Electronics: The extended π-conjugated system and tendency for ordered packing make this compound and its derivatives interesting candidates for use in organic semiconductors.[1] These materials are crucial for developing flexible displays, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

-

Scaffold for Bioactive Molecules: Anthraquinone and benzoquinone moieties, which are structurally related to the anthrone units in this compound, are present in numerous natural products with a wide range of biological activities, including anticancer and anti-inflammatory effects.[9][14] While the biological profile of this compound is not extensively studied, its core structure represents a starting point for the synthesis of novel derivatives. Medicinal chemists can functionalize the aromatic rings to explore structure-activity relationships and develop new lead compounds for drug discovery programs.[15][16]

Developmental Pathways for this compound

Caption: Potential research and development pathways originating from this compound.

Safety and Handling

As with any chemical substance, proper safety protocols must be observed when handling this compound. The toxicological properties have not been fully investigated, and caution is advised.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Minimize dust generation and accumulation.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[17][18]

-

Hazards: The compound is combustible. GHS pictograms indicate it is very toxic to aquatic life.[2] In case of contact with skin or eyes, flush immediately with plenty of water.[17] If inhaled, move to fresh air.[17]

Conclusion

This compound (CAS 434-84-4) is more than a simple organic compound; it is a foundational building block with significant potential. Its well-defined synthesis and robust characterization methods provide a reliable entry point for advanced research. For scientists in materials science, this compound offers a scaffold for creating novel photoresponsive materials and organic electronics. For professionals in drug development, it represents a versatile core from which new libraries of bioactive compounds can be synthesized and evaluated. A thorough understanding of its chemistry, properties, and handling is the first step toward unlocking its full potential in these exciting fields.

References

-

This compound|434-84-4. LookChem. [Link]

-

Synthesis of Bitetralonyl and this compound Derivatives from Biphenyl Derivatives. Zenodo. [Link]

-

Dianthrone | C28H18O2 | CID 97174. PubChem - NIH. [Link]

-

Material Safety Data Sheet - Bianthrone. Cole-Parmer. [Link]

-

Synthesis and electrochemical properties of 1,4-dithiafulvenyl-substituted bianthrone molecules with potential application as molecular switches. ACS Publications - The Journal of Organic Chemistry. [Link]

-

Synthesis and electrochemical properties of 1,4-dithiafulvenyl-substituted bianthrone molecules with potential application as mo. American Chemical Society. [Link]

-

4,11-Bisanthenequinone and 10,10'-bianthrone: Simple one-step syntheses from anthrone. ResearchGate. [Link]

-

Synthesis and biological activity of nitronyl nitroxide containing peptides. PubMed. [Link]

-

Bianthrone | C28H16O2 | CID 67948. PubChem - NIH. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Biological and computational evaluation of novel benzofuranyl derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. PMC - NIH. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

-

Chemistry and biological activity of natural and synthetic prenyloxycoumarins. PubMed. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

Mechanism of action of antiinflammatory drugs. PubMed. [Link]

-

Synthesis and Biological Activity of Embelin and its Derivatives: An Overview. PubMed. [Link]

-

What is the mechanism of Bupranolol Hydrochloride? Patsnap Synapse. [Link]

-

Bioanalysis in drug discovery and development. PMC - NIH. [Link]

-

Potential Pharmaceutical Applications of a New Beta Cyclodextrin Derivative. ResearchGate. [Link]

-

Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

-

How Medicinal Chemistry Drives Novel Therapeutics Development. SteerOn Research. [Link]

-

Beta Blockers | Mechanism of Action, categories, clinical indications & adverse effects. YouTube. [Link]

-

Borrelidin B: Isolation, Biological Activity, and Implications for Nitrile Biosynthesis. ResearchGate. [Link]

-

What is the mechanism of Buphenine Hydrochloride? Patsnap Synapse. [Link]

Sources

- 1. CAS 434-84-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Dianthrone | C28H18O2 | CID 97174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound|434-84-4|lookchem [lookchem.com]

- 6. This compound | 434-84-4 [chemicalbook.com]

- 7. This compound CAS#: 434-84-4 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. leah4sci.com [leah4sci.com]

- 13. lehigh.edu [lehigh.edu]

- 14. Synthesis and Biological Activity of Embelin and its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. steeronresearch.com [steeronresearch.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

Synthesis and characterization of Bianthronyl

An In-Depth Technical Guide to the Synthesis and Characterization of Bianthronyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a dimer of anthrone, is a fascinating molecule renowned for its unique structural features and intriguing photochromic and thermochromic properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for professionals in chemical research and drug development. We will delve into the nuanced methodologies for its preparation, including classical oxidation and modern photochemical approaches, while elucidating the critical experimental parameters and their underlying chemical principles. Furthermore, this guide will detail the essential analytical techniques for the unambiguous structural and physicochemical characterization of this compound, such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy. Through a blend of theoretical explanation and practical protocols, this document aims to equip researchers with the knowledge to confidently synthesize and characterize this important chemical entity.

Introduction to this compound: Structure and Significance

This compound, with the chemical formula C₂₈H₁₈O₂ and CAS number 434-84-4, is an organic compound formed by the linkage of two anthrone units.[1] Its structure is characterized by a highly strained central C(sp³)-C(sp³) single bond connecting the two tricyclic anthrone moieties. This steric hindrance leads to interesting conformational isomerism, with the molecule predominantly adopting a gauche conformation.[2] The unique electronic and steric properties of this compound make it a subject of significant interest in photophysical studies and as a precursor for the synthesis of other advanced organic materials.[1] Its derivatives and related compounds, bianthrones, are known for their wide range of biological activities, making them promising candidates in drug discovery.[3]

Synthesis of this compound: Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several routes, primarily involving the dimerization of anthrone. Below, we detail two common and effective methods.

Oxidative Dimerization of Anthrone

A traditional and straightforward method for synthesizing this compound is the oxidative coupling of anthrone. This approach typically employs a suitable oxidizing agent in an acidic medium.

Experimental Protocol: Synthesis of this compound via Oxidation of Anthrone

-

Dissolution: Dissolve 1 gram of anthrone in 25 mL of glacial acetic acid in a round-bottom flask.

-

Addition of Oxidant: To this solution, add 10 grams of powdered sodium dichromate.

-

Reaction: Heat the reaction mixture on a steam bath for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, pour the mixture into a beaker of cold water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash thoroughly with water. The crude this compound can be purified by recrystallization from a high-boiling solvent like nitrobenzene to yield long, yellow needles.[4]

Causality Behind Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent that can dissolve anthrone and is relatively stable to the oxidizing conditions.

-

Sodium Dichromate: A strong oxidizing agent that facilitates the coupling of two anthrone molecules. The acidic medium enhances its oxidizing potential.

-

Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Precipitation in Water: this compound is insoluble in water, allowing for its easy separation from the reaction mixture.

-

Recrystallization: A crucial step to remove unreacted starting material and byproducts, yielding a pure crystalline product.

Photochemical Synthesis of this compound

A more elegant and often higher-yielding method for synthesizing this compound is through the photochemical dehydrodimerization of anthrone in an acidic solution. This method utilizes light energy to drive the reaction.

Experimental Protocol: Photochemical Synthesis of this compound

-

Solution Preparation: Prepare a dilute solution of anthrone (10⁻⁴–10⁻⁵ M) in concentrated sulfuric acid. At this concentration, anthrone is completely protonated.[5]

-

Irradiation: Place the solution in a suitable photochemical reactor and irradiate with visible or near-ultraviolet light. A long-wave UV hand lamp can be used for this purpose.[5]

-

Monitoring: The progress of the reaction can be monitored using UV-Vis spectroscopy, observing the characteristic spectral changes as anthrone is converted to this compound.[5]

-

Work-up: Upon completion, the reaction mixture is carefully neutralized and the product is extracted with an organic solvent.

-

Purification: The product is then purified using column chromatography or recrystallization.

Mechanistic Rationale:

In concentrated sulfuric acid, anthrone exists as its protonated form. Upon irradiation, this species undergoes a photodehydrodimerization to form the protonated this compound.[5][6] This method offers a clean and efficient pathway to this compound, often with fewer side products compared to strong chemical oxidation.

Diagram of Synthetic Pathways

Caption: Synthetic routes to this compound.

Characterization of this compound

A thorough characterization of this compound is essential to confirm its identity, purity, and structural features. A combination of spectroscopic and crystallographic techniques is typically employed.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for crystalline compounds like this compound.[7][8][9][10] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the molecule.

Key Findings from X-ray Crystallography of this compound:

-

Long C-C Bond: X-ray crystallographic studies have revealed that the central C(sp³)-C(sp³) bond in this compound is significantly elongated, with a length of 1.60 Å or greater.[2] This is a direct consequence of the severe steric strain between the two bulky anthrone units.

-

Gauche Conformation: The molecule preferentially adopts a gauche conformation to minimize steric repulsion.[2]

-

Non-planar Anthracenone Moiety: The anthracenone moieties themselves are not perfectly planar, exhibiting a deviation of over 20 degrees, further highlighting the steric strain within the molecule.[2]

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Reference |

| Central C-C Bond Length | ≥ 1.60 Å | [2] |

| Conformation | Predominantly Gauche | [2] |

| Anthracenone Moiety Non-planarity | > 20° | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.[11][12][13] A combination of 1D and 2D NMR experiments is necessary for a complete assignment of the proton (¹H) and carbon (¹³C) signals.

Expected NMR Spectral Features:

-

¹H NMR: The proton NMR spectrum of this compound is characterized by a complex set of signals in the aromatic region (typically δ 6.0-8.0 ppm). The multiplicity and coupling constants of these signals are crucial for determining the substitution pattern on the aromatic rings.[3]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons and the aromatic carbons. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.[3]

-

2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) is used to establish proton-proton couplings, helping to trace the connectivity within the spin systems of the anthrone units. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon spectrum.[3]

Diagram of Characterization Workflow

Caption: A typical workflow for the characterization of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the electronic properties of this compound, including its well-known photochromic and thermochromic behavior.[14][15][16]

Key Spectral Features:

-

This compound exhibits strong absorption in the UV-Vis spectrum.[1] The exact position of the absorption maxima can be influenced by the solvent and the specific isomeric form present.

-

The photochromism of bianthrone, a related compound, involves a reversible transformation between a folded and a twisted form upon photoirradiation, leading to significant changes in the absorption spectrum.[17][18][19][20][21][22] Similar phenomena can be studied in this compound and its derivatives.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| CAS Number | 434-84-4 | [1][23] |

| Molecular Formula | C₂₈H₁₈O₂ | [1][23] |

| Molecular Weight | 386.44 g/mol | [23] |

| Appearance | White to orange to green powder/crystal | [24] |

| Melting Point | 272 °C (decomposition) | [23][24][25] |

| Key Characteristics | Photochromism, Thermochromism | [14] |

Conclusion

The synthesis and characterization of this compound present a rich area of study for organic chemists and materials scientists. The molecule's strained structure and resulting unique properties make it a valuable target for both fundamental research and as a building block for more complex functional materials. A thorough understanding of the synthetic methodologies, particularly the nuances of oxidative and photochemical coupling, is crucial for obtaining high-purity material. Furthermore, a multi-technique approach to characterization, integrating X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy, is essential for a complete and unambiguous elucidation of its structure and properties. This guide provides a solid foundation for researchers to explore the fascinating chemistry of this compound.

References

-

Theoretical study and X-ray determination of this compound [corrected] : long C-C bond length and preferred gauche conformation. J Org Chem. 2002 Nov 15;67(23):8002-9. [Link]

-

Synthesis of Bitetralonyl and this compound Derivatives from Biphenyl Derivatives. Zenodo. [Link]

-

Photooxidative transformations of anthrone, this compound, and bianthrone in acid solution. J. Org. Chem. 1976, 41 (14), pp 2391–2396. [Link]

-

Thermochromism and related effects in bixanthenylidenes and bianthronylidenes. Part II. General observations. J. Chem. Soc., 1963, 927. [Link]

-

a) Conformation of the folded and twisted forms of bianthrone 1; b) structures of the unsymmetrical overcrowded ethylene 2 and reference compounds (3–5). ResearchGate. [Link]

-

Photooxidative transformations of anthrone, this compound, and bianthrone in acid solution. The Journal of Organic Chemistry. [Link]

-

Structures of bianthrones 1–4 and conformational isomerization. ResearchGate. [Link]

-

From Visible to Near–Infrared Light–Triggered Photochromism: Negative Photochromism. MDPI. [Link]

-

Bianthrone | C28H16O2. PubChem. [Link]

-

Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. [Link]

-

X Ray crystallography. PubMed Central. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Structure of the short wavelength photoisomers of bianthrone analogues. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Photochemical synthesis of bithienyl derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Spectroscopy and photochemistry of bianthrones. Journal of the American Chemical Society. [Link]

-

Visible Light Photoredox Catalyzed Biaryl Synthesis Using Nitrogen Heterocycles as Promoter. ResearchGate. [Link]

-

BENZANTHRONE. Organic Syntheses Procedure. [Link]

-

Photochromism of diarylethene molecules and crystals. PubMed Central. [Link]

-

Understanding x-ray crystallography structures. YouTube. [Link]

-

Visible light intensity dependent negative photochromism of a binaphthyl-bridged phenoxyl-imidazolyl radical complex. Chemical Communications. [Link]

-

Reversible Micro- and Nano- Phase Programming of Anthraquinone Thermochromism Using Blended Block Copolymers. PubMed. [Link]

-

X-ray crystallography. The Bumbling Biochemist. [Link]

-

Contrasting Photochromic and Acidochromic Behaviors of Pyridyl- and Pyrimidylethynylated Mono- and Bis-Benzopyrans. PubMed Central. [Link]

-

Photochemistry synthesis. Part 2: Enantiomerically pure polyhydroxy-1,1,3-triarylpropan-2-ols. ResearchGate. [Link]

-

UV-Vis spectra of the monomers and BIAN-fluorene copolymer. ResearchGate. [Link]

-

Introduction to Biomolecular NMR Spectroscopy. YouTube. [Link]

-

(a) UV-vis absorption (black) and fluorescence (red) spectra of 3 in... ResearchGate. [Link]

-

Reversible Micro- and Nano- Phase Programming of Anthraquinone Thermochromism Using Blended Block Copolymers. ResearchGate. [Link]

-

Butyronitrile | C 4 H 7 N | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. [Link]

-

The estimation of carbohydrates in plant extracts by anthrone. PubMed. [Link]

-

An Introduction to Biological NMR Spectroscopy. PubMed Central. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

-

Introduction to biomolecular NMR spectroscopy. Semantic Scholar. [Link]

-

Automation of the Anthrone Assay for Carbohydrate Concentration Determinations. J-GLOBAL. [Link]

- Laser activated thermochromic compositions.

Sources

- 1. CAS 434-84-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Theoretical study and X-ray determination of this compound [corrected] : long C-C bond length and preferred gauche conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. zenodo.org [zenodo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. X-ray crystallography – The Bumbling Biochemist [thebumblingbiochemist.com]

- 11. youtube.com [youtube.com]

- 12. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 171. Thermochromism and related effects in bixanthenylidenes and bianthronylidenes. Part II. General observations - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 15. Reversible Micro- and Nano- Phase Programming of Anthraquinone Thermochromism Using Blended Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Photochromism of diarylethene molecules and crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Visible light intensity dependent negative photochromism of a binaphthyl-bridged phenoxyl-imidazolyl radical complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Contrasting Photochromic and Acidochromic Behaviors of Pyridyl- and Pyrimidylethynylated Mono- and Bis-Benzopyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound | 434-84-4 [chemicalbook.com]

- 24. This compound | 434-84-4 | TCI AMERICA [tcichemicals.com]

- 25. This compound | 434-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Technical Guide to the Thermochromic Properties of Bianthronyl and Its Derivatives

This guide provides an in-depth exploration of the thermochromic properties of bianthronyl and its derivatives, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the fundamental mechanisms, synthetic strategies, characterization techniques, and the influence of molecular structure and environment on the thermochromic behavior of this fascinating class of molecules.

Introduction: The Phenomenon of Thermochromism in Bianthrones

Thermochromism, the reversible change in color of a substance in response to a change in temperature, is a captivating area of materials science with applications ranging from smart windows and sensors to data storage.[1] Among the various classes of organic thermochromic materials, bianthrones and their derivatives stand out for their distinct and often dramatic color changes, which are rooted in a unique conformational isomerism.[2][3]

The core of this phenomenon lies in the equilibrium between two principal isomers: a thermodynamically stable, folded, non-planar conformation, typically designated as the 'A' form, and a metastable, twisted, planar conformation, known as the 'B' form.[1][2] The 'A' form is generally colorless or lightly colored, while the 'B' form is intensely colored due to its extended π-conjugation.[3] This equilibrium can be perturbed by thermal energy, leading to the observable thermochromic effect.

This guide will provide a comprehensive overview of the principles governing this behavior, the practical aspects of working with these compounds, and the current understanding of their structure-property relationships.

The Core Mechanism: A Tale of Two Isomers

The thermochromism of bianthrones is a fascinating example of molecular machinery at the nanoscale. The transition between the 'A' and 'B' forms involves a significant conformational rearrangement around the central carbon-carbon double bond.

-

The Stable 'A' Form: In its ground state, bianthrone adopts a folded, non-planar geometry. This conformation minimizes steric hindrance between the anthrone moieties. Due to the lack of planarity, the π-systems of the two halves of the molecule are largely isolated, resulting in absorption in the UV region and a colorless or pale-yellow appearance.[2]

-

The Metastable 'B' Form: Upon heating, the molecule gains sufficient thermal energy to overcome the activation barrier for rotation around the central double bond. This leads to a more planar, twisted conformation, the 'B' form. In this quasi-planar arrangement, the π-systems of the two anthrone units can conjugate, creating a larger delocalized system. This extended conjugation results in a significant bathochromic shift (a shift to longer wavelengths) of the maximum absorption into the visible region, leading to a strong coloration (e.g., green, blue, or purple).[1][3]

The interconversion between these two forms is a dynamic equilibrium. As the temperature increases, the equilibrium shifts towards the higher-energy, colored 'B' form. Upon cooling, the equilibrium shifts back towards the more stable, colorless 'A' form.

Caption: The thermochromic mechanism of bianthrones involves a thermally induced equilibrium between the folded 'A' form and the twisted 'B' form.

Synthesis and Structural Modification: Tailoring Thermochromic Properties

The thermochromic behavior of bianthrones can be finely tuned by introducing various substituents onto the aromatic rings. These modifications can influence the steric hindrance, electronic properties, and crystal packing of the molecules, thereby altering the energy difference between the 'A' and 'B' forms and the kinetics of their interconversion.

General Synthetic Approach: Oxidative Dimerization

A common method for the synthesis of bianthrones involves the oxidative dimerization of the corresponding anthrones. This can be achieved using various oxidizing agents in the presence of a base.

Experimental Protocol: Synthesis of a Generic this compound Derivative

-

Dissolution: Dissolve the substituted anthrone starting material in a suitable organic solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Oxidant: While stirring, add an oxidizing agent such as iron(III) chloride (FeCl₃) or oxygen in the presence of a metal acetate.[4] The choice of oxidant and solvent may need to be optimized for specific derivatives.

-

Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired this compound derivative.

Causality: The oxidative coupling of two anthrone molecules at the C10 position forms the central double bond of the bianthrone structure. The choice of substituents on the starting anthrone directly translates to the final this compound derivative, allowing for systematic studies of structure-property relationships.

The Influence of Substituents

The nature and position of substituents on the bianthrone core have a profound impact on its thermochromic properties.

-

Steric Effects: Bulky substituents near the central double bond can increase the steric strain in the planar 'B' form, thus destabilizing it and shifting the equilibrium towards the 'A' form. This can result in a higher temperature being required to induce the color change. Conversely, substituents that favor a twisted conformation can lower the energy of the 'B' form.[5]

-

Electronic Effects: Electron-donating groups (e.g., alkoxy, amino) can increase the electron density in the π-system, which can lead to a bathochromic shift in the absorption of the 'B' form, resulting in different colors. Electron-withdrawing groups (e.g., nitro, cyano) can have the opposite effect.[6][7]

-

Intermolecular Interactions: Substituents capable of hydrogen bonding or other specific intermolecular interactions can influence the packing of the molecules in the solid state, which can significantly affect the thermochromic behavior.

Characterization of Thermochromic Properties

A comprehensive understanding of the thermochromic behavior of this compound derivatives requires a combination of spectroscopic and kinetic analyses.

UV-Visible Spectroscopy

UV-Vis spectroscopy is the primary tool for observing and quantifying the thermochromic changes.[1] By recording the absorption spectra at different temperatures, one can monitor the appearance and disappearance of the absorption band corresponding to the 'B' form.

Experimental Protocol: Temperature-Dependent UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable solvent (e.g., toluene, acetonitrile). The choice of solvent is crucial as it can influence the thermochromic behavior.[8]

-

Spectrometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

-

Data Acquisition: Record the absorption spectrum of the sample at a starting temperature (e.g., 25 °C).

-

Heating and Cooling Cycles: Gradually increase the temperature of the sample in controlled increments, recording a full spectrum at each temperature point. After reaching the maximum temperature, gradually cool the sample back to the starting temperature, again recording spectra at each step to assess the reversibility of the process.

-

Data Analysis: Plot the absorbance at the λmax of the 'B' form as a function of temperature. This allows for the determination of the transition temperature range.

Kinetic Analysis using Flash Photolysis

Flash photolysis is a powerful technique for studying the kinetics of the thermal reversion from the 'B' form back to the 'A' form.[9][10] In this technique, a short, intense pulse of light is used to photochemically generate a high concentration of the 'B' form, and its subsequent thermal decay is monitored over time.

Experimental Protocol: Flash Photolysis for Kinetic Analysis

-

Sample Preparation: Prepare a solution of the this compound derivative in a deoxygenated solvent in a specialized photolysis cuvette. Deoxygenation is important to prevent photo-oxidation side reactions.[11]

-

Instrumentation: Utilize a flash photolysis setup, which consists of a pump laser (for excitation) and a probe beam (for monitoring absorbance changes).[12][13]

-

Excitation: Excite the sample with a short laser pulse at a wavelength where the 'A' form absorbs. This will rapidly generate the 'B' form.

-

Monitoring Decay: Monitor the change in absorbance at the λmax of the 'B' form as a function of time after the laser flash. The decay of this absorbance corresponds to the thermal reversion to the 'A' form.

-

Kinetic Modeling: The resulting decay curve can be fitted to a kinetic model (typically first-order) to determine the rate constant (k) for the thermal back reaction at a given temperature. By performing the experiment at different temperatures, the activation energy (Ea) for the process can be determined using the Arrhenius equation.

Caption: A typical workflow for the synthesis, characterization, and analysis of novel this compound derivatives.

Influence of the Environment

The thermochromic properties of bianthrones are not solely determined by their molecular structure but are also significantly influenced by their immediate environment.

-

Solvent Polarity: The polarity of the solvent can affect the relative stabilities of the 'A' and 'B' forms. More polar solvents may stabilize the more polar 'B' form, potentially lowering the transition temperature.[14]

-

Solvent Viscosity: High solvent viscosity can hinder the conformational change required for the A-to-B transition, thereby slowing down the kinetics of both the forward and reverse reactions.

-

Solid State vs. Solution: In the solid state, the thermochromic behavior is highly dependent on the crystal packing and intermolecular interactions. Polymorphism, the existence of different crystalline forms of the same compound, can lead to different thermochromic properties for the same derivative.[3] Steric constraints in the crystal lattice can also oppose the formation of the 'B' form.[15]

Tabulated Data for Selected this compound Derivatives

The following table summarizes key thermochromic data for bianthrone and some of its derivatives, illustrating the impact of substitution. (Note: The values presented are illustrative and can vary depending on the specific experimental conditions).

| Derivative | Substituent(s) | Solvent | λmax of 'B' Form (nm) | Transition Temperature (°C) | Thermal Fading Rate Constant (s-1) at 25°C |

| Bianthrone | None | Toluene | ~650 | ~60-80 | ~10-3 |

| 1,1'-Dimethylbianthrone | 1,1'-CH₃ | Toluene | ~660 | ~70-90 | ~10-4 |

| 2,2'-Dimethoxybianthrone | 2,2'-OCH₃ | Ethanol | ~675 | ~50-70 | ~10-2 |

| 3,3'-Dichlorobianthrone | 3,3'-Cl | Acetonitrile | ~640 | ~80-100 | ~10-5 |

Applications and Future Outlook

The unique thermochromic properties of bianthronyls and their derivatives make them promising candidates for a variety of applications:

-

Smart Windows: Coatings incorporating these materials could automatically darken in response to rising temperatures, reducing the need for air conditioning.

-

Temperature Sensors and Indicators: They can be used as visual indicators of temperature changes in various industrial processes and consumer goods.

-

Optical Data Storage: The reversible color change could be exploited for high-density optical data storage, where data is written with heat and read optically.

-

Molecular Switches: Their ability to switch between two distinct states makes them valuable components in the development of molecular-scale electronic devices.

Future research in this field is likely to focus on the design of new derivatives with enhanced stability, faster switching speeds, and more pronounced color changes. The exploration of their behavior in polymeric matrices and on surfaces will be crucial for the development of robust and practical devices. A deeper understanding of the interplay between molecular structure, crystal packing, and thermochromic performance will pave the way for the rational design of next-generation thermochromic materials.

References

-

ResearchGate. (n.d.). Thermochromic bianthrones exist as folded A and twisted B forms, exhibiting different color properties. Retrieved from [Link]

-

ACS Publications. (n.d.). Thermochromism and thermal E,Z isomerizations in bianthrones. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of bianthrones 1–4 and conformational isomerization. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Photochromism of nitrospiropyrans: effects of structure, solvent and temperature. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

PubMed. (n.d.). Solvent effects on isomerization and spectral properties of photochromic-switching diarythene derivatives in polar and apolar solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Flash photolysis. Retrieved from [Link]

-

ResearchGate. (2025). Influence of the Solvent on the Thermal Back Reaction of One Spiropyran. Retrieved from [Link]

-

Truman ChemLab. (2009). Kinetics of a Flash-Induced Isomerization Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Tuning the painter's palette: subtle steric effects on spectra and colour in conjugated electrochromic polymers. Journal of Materials Chemistry C. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). An Introduction to Flash Photolysis using the LP980 Spectrometer. Retrieved from [Link]

-

YouTube. (2016). Principles of flash photolysis - pre-lab. Retrieved from [Link]

-

Nature. (2024). Ultrafast signatures of merocyanine overcoming steric impedance in crystalline spiropyran. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tuning the painter's palette: subtle steric effects on spectra and colour in conjugated electrochromic polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Solvent effects on isomerization and spectral properties of photochromic-switching diarythene derivatives in polar and apolar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flash photolysis - Wikipedia [en.wikipedia.org]

- 10. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 11. benchchem.com [benchchem.com]

- 12. edinst.com [edinst.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Ultrafast signatures of merocyanine overcoming steric impedance in crystalline spiropyran - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of Bianthronyl A and B Isomers

Preamble: The Challenge of Stereoisomerism in Drug Development

In the realm of natural product chemistry and pharmaceutical development, the precise structural elucidation of active compounds is paramount. Bianthronyls, particularly their glycosylated forms known as sennosides derived from the Senna plant, represent a classic analytical challenge. The primary active constituents, Sennoside A and Sennoside B, are diastereomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements. This subtle distinction in stereochemistry dictates their physical properties and can influence their biological activity and stability. Sennoside A is a meso compound, possessing a plane of symmetry, while Sennoside B is a chiral, racemic mixture of two enantiomers.[1] Differentiating these isomers is not merely an academic exercise; it is a critical quality control parameter for ensuring the consistency and efficacy of laxative preparations.[2] This guide provides a comprehensive overview of the core spectroscopic techniques used to distinguish and characterize Bianthronyl A and B isomers, grounded in the principles of molecular structure and spectroscopic response.

The Structural Foundation: Why Isomers A and B Differ

The core of the issue lies in the stereochemistry at the C10 and C10' positions, which form the linkage between the two rhein anthrone monomers.

-

This compound A (Sennoside A): This is the meso form (10R, 10'S). Due to an internal plane of symmetry, the two halves of the molecule are mirror images of each other. This symmetry has profound implications for its NMR spectrum.

-

This compound B (Sennoside B): This is the racemic mixture of the chiral enantiomers (10R, 10'R) and (10S, 10'S). Lacking an internal plane of symmetry, the two monomeric units are not equivalent, leading to more complex NMR signals.

This fundamental structural difference is the key that spectroscopic techniques exploit for differentiation.

Caption: Structural relationship between meso (A) and racemic (B) this compound isomers.

Prerequisite: Chromatographic Separation

Before spectroscopic characterization, the isomers must be physically separated. High-Performance Liquid Chromatography (HPLC) is the industry-standard method. The subtle differences in the three-dimensional structure of the diastereomers lead to different interactions with the stationary phase, enabling their separation.

Field-Proven Insights:

The choice of a reversed-phase C18 column is dictated by the moderately polar nature of the sennoside glycosides. The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile. The acid (e.g., phosphoric or acetic acid) is crucial for suppressing the ionization of the carboxylic acid groups on the rhein moiety, ensuring sharp, symmetrical peaks.

Experimental Protocol: HPLC Separation of Sennosides A and B

-

Instrumentation: HPLC system with a PDA or UV-Vis detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water containing 0.1% phosphoric acid (e.g., 20:80 v/v).[2]

-

Flow Rate: 1.2 mL/min.[2]

-

Column Temperature: 40 °C.[2]

-

Injection Volume: 20 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 70% methanol). Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Isomer B typically elutes before isomer A under these conditions.

Core Spectroscopic Techniques for Isomer Differentiation

Once separated, a suite of spectroscopic techniques can be employed for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive method for distinguishing diastereomers.[4] Because diastereomers have different spatial arrangements, the chemical environments of their nuclei are distinct, resulting in different NMR spectra.

Expertise in Action: Why NMR Works Here

-

Chemical Shift Non-equivalence: In the meso Sennoside A, the molecule's symmetry makes the two rhein glucoside units magnetically equivalent. Therefore, you expect a single set of signals for the protons and carbons. In contrast, for the chiral Sennoside B, the two units are magnetically non-equivalent, which should, in principle, give rise to two distinct sets of signals, although many may overlap.

-

Key Differentiating Signals: The protons and carbons at and near the C10-C10' linkage are most affected by the stereochemistry. A two-dimensional Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates protons with their directly attached carbons, is exceptionally effective. Studies have shown clear separation of the CH-6 signals for Sennosides A and B in the HSQC spectrum.[5][6]

Data Presentation: Differentiating NMR Chemical Shifts

| Isomer | Nucleus | 1H Chemical Shift Range (ppm) | 13C Chemical Shift Range (ppm) | Source |

| Sennoside A | CH-6 | 7.81 - 7.61 | 135.95 - 135.22 | [5] |

| Sennoside B | CH-6 | 7.66 - 7.40 | 135.32 - 134.48 | [5] |

| Sennosides (A/B) | CH-10 | 5.14 - 4.86 | 55.02 - 53.62 | [5] |

Data obtained from 2D bs-HSQC experiments in DMSO-d6.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer (A or B) in ~0.6 mL of a deuterated solvent (e.g., DMSO-d6). DMSO-d6 is particularly effective for these compounds due to its high solubilizing power.[6]

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

-

1D Experiments: Acquire standard 1H and 13C{1H} spectra.

-

2D Experiments (for unambiguous assignment):

-

HSQC: To correlate protons to their directly attached carbons. This is the key experiment for differentiation using the CH-6 signals.[5]

-

COSY: To establish proton-proton coupling networks within each monomer unit.

-